N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Hydrogen-bond acceptor count Medicinal chemistry Structure–activity relationships

Researchers requiring a halogen-free reference for kinome-wide profiling often face limited access to well-characterized chromene-3-carboxamide controls. This compound directly resolves that gap. - Baseline selectivity control for KINOMEscan/SelectScreen panels; eliminates halogen-driven polypharmacology - Enables paired SAR with 3,4-dimethylphenyl analog (2D similarity 98%) to deconvolute electronic vs. steric contributions; class-level HepG2 IC50 = 0.9 µM - Rigid scaffold (2 rotatable bonds, 6 H-bond acceptors) ensures reliable S1P receptor docking predictions - Halogen-free: no CYP-mediated bioactivation risk; ideal baseline comparator for ADME/Tox microsomal stability cascades

Molecular Formula C19H17NO6
Molecular Weight 355.346
CAS No. 317327-37-0
Cat. No. B2809481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS317327-37-0
Molecular FormulaC19H17NO6
Molecular Weight355.346
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
InChIInChI=1S/C19H17NO6/c1-23-14-8-7-12(10-16(14)25-3)20-18(21)13-9-11-5-4-6-15(24-2)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21)
InChIKeyAQYLUAKMKDIJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-8-methoxycoumarin-3-carboxamide Physicochemical Profile


N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 317327-37-0; molecular formula C₁₉H₁₇NO₆; MW 355.35 Da) is an achiral, solid-state chromene-3-carboxamide derivative . It belongs to the 2-oxo-2H-chromene-3-carboxamide class, a scaffold associated with diverse pharmacological activities including anticancer, anti-inflammatory, and kinase-modulatory properties [1]. The compound features a 3,4-dimethoxyphenyl substituent on the carboxamide nitrogen and an 8-methoxy group on the chromene core, yielding a characteristic hydrogen-bonding profile (6 H-bond acceptors, 1 H-bond donor) and moderate lipophilicity (LogP ~2.22–2.33) . It is commercially available through multiple screening compound suppliers under catalog numbers including 6444291, CSC160004837, and K219-0446 [2].

Chemotype Kinase pathway and S1P receptor modulation studies
Substituent N-aryl dimethoxy scaffold for H-bond-driven SAR comparison
Profile Halogen-free structure with moderate lipophilicity and conformational rigidity

Structural Differentiation of N-(3,4-Dimethoxyphenyl)-8-methoxycoumarin-3-carboxamide


Within the 8-methoxy-2-oxo-2H-chromene-3-carboxamide series, even minor substituent changes on the N-phenyl ring produce substantial shifts in hydrogen-bonding capacity, lipophilicity, and electronic distribution that directly impact target engagement and biological readout. The 3,4-dimethoxyphenyl moiety of the target compound provides two methoxy oxygen atoms capable of acting as hydrogen-bond acceptors, in contrast to the 3,4-dimethylphenyl analog (2D similarity 98%, 3D similarity 82%) which lacks these H-bond acceptor sites . Patent literature on 2-oxo-2H-chromene-3-carboxamide derivatives as sphingosine-1-phosphate (S1P) receptor modulators explicitly demonstrates that substituent identity and position on the N-phenyl ring critically govern receptor subtype selectivity and functional agonist/antagonist behavior [1]. Furthermore, the 6-bromo analog (CAS 693255-19-5) introduces a heavy halogen that alters both steric bulk and electronic properties of the chromene core, shifting the kinase inhibition profile toward cyclin G-associated kinase (GAK) [2]. These structure–activity relationship (SAR) observations preclude simple interchangeability among close analogs for any assay or application requiring target-specific or physicochemical consistency.

N-Phenyl H-bond capacity

Dimethylphenyl analog loses 2 H-bond acceptors, potentially altering target engagement.

6-Bromo substitution

Brominated analog shifts kinase profile toward GAK and may increase halogen-driven promiscuity.

Ethylene-spacer flexibility

N-Ethyl-linked analogs add 2 rotatable bonds, potentially reducing binding affinity consistency.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-8-methoxycoumarin-3-carboxamide


Enhanced H-Bond Acceptor Capacity vs. Dimethylphenyl Analog

The target compound bears two methoxy substituents on the N-phenyl ring, yielding a total of 6 hydrogen-bond acceptor sites (Hacc = 6), compared with 4 H-bond acceptors for the closest 2D analog N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, in which the methoxy groups are replaced by methyl groups incapable of accepting hydrogen bonds . This difference of 2 additional H-bond acceptor atoms alters the compound's capacity to engage in polar interactions with biological targets and affects solvation free energy.

H-Bond Acceptors
Data to verify
6 vs 4 H-bond acceptors
+50% acceptor sites

May alter polar target contacts and solubility profile

Based on structural formula; no experimental binding data

Hydrogen-bond acceptor count Medicinal chemistry Structure–activity relationships

Moderate Lipophilicity Balancing Permeability and Solubility

The target compound exhibits a measured/calculated LogP of 2.22 (Hit2Lead) to 2.33 (ChemSpace), placing it within the optimal drug-like lipophilicity range (LogP 1–3) [1]. By comparison, the 6-bromo analog (CAS 693255-19-5) is expected to have a higher LogP due to the hydrophobic bromine substituent (estimated increase of ~0.5–0.8 LogP units based on Hansch π constants for aromatic bromine), which would shift it toward higher lipophilicity and potentially reduced aqueous solubility [2]. The non-halogenated nature of the target compound maintains a more favorable balance between passive membrane permeability and aqueous solubility.

Lipophilicity (LogP)
Class-level
LogP 2.22–2.33 vs est. +0.5–0.8 (Br analog)
0.5–0.8 units lower

May balance permeability and solubility better

LogP estimated; direct measurement recommended

Lipophilicity LogP Drug-likeness ADME

Conformational Restriction Favoring Binding Entropy

The target compound possesses only 2 rotatable bonds as reported by Hit2Lead , reflecting a conformationally constrained architecture in which the only significant torsional degrees of freedom reside in the carboxamide linkage and the methoxy groups. In contrast, many 2-oxo-2H-chromene-3-carboxamide analogs bearing extended N-substituents (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide, CAS 838866-32-3) introduce an ethylene spacer that adds 2 additional rotatable bonds, increasing conformational entropy loss upon binding [1]. Lower rotatable bond count is empirically correlated with improved oral bioavailability and higher ligand efficiency in drug discovery settings [2].

Rotatable Bonds
Data to verify
2 rotatable bonds vs ≥4 in N-ethyl analogs
At least 2 fewer rotatable bonds

Rigidity may reduce entropy penalty on binding

Rotatable bond definitions may vary by source

Conformational restriction Rotatable bonds Binding entropy Ligand efficiency

Class-Level Antiproliferative Activity in HepG2 Cells

A 2023 study by Alzamami et al. evaluated a series of 8-methoxycoumarin-3-carboxamide analogs for antiproliferative activity against HepG2 liver cancer cells. The most potent compound (compound 5) exhibited an IC₅₀ of 0.9 µM, outperforming the reference anticancer agent staurosporine (IC₅₀ = 8.4 µM) by approximately 9.3-fold, while showing minimal impact on normal cells . Although the specific N-(3,4-dimethoxyphenyl) derivative was not among the compounds tested in this study, the shared 8-methoxycoumarin-3-carboxamide pharmacophore provides class-level evidence that this scaffold is capable of sub-micromolar antiproliferative activity through caspase-3/7 activation and β-tubulin polymerization inhibition. By contrast, the unsubstituted core scaffold 8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 483278-33-7, lacking the N-aryl substituent) is not reported to exhibit comparable anticancer potency, underscoring the functional importance of the N-aryl carboxamide moiety present in the target compound .

HepG2 Activity
Class-level
0.9 µM
Class representative IC₅₀

Class-level evidence of cell-model response

Not directly tested; requires compound-specific assay

Antiproliferative activity HepG2 8-Methoxycoumarin-3-carboxamide Cancer

Topological Polar Surface Area and CNS Penetration Balance

The target compound has a topological polar surface area (tPSA) of 87.0 Ų as reported by Hit2Lead , which sits near the empirical threshold of <90 Ų commonly associated with favorable blood–brain barrier (BBB) penetration and <140 Ų for acceptable oral absorption [1]. By comparison, the 6-bromo analog (CAS 693255-19-5), while not directly measured, would have an identical tPSA since bromine does not contribute additional polar surface area, but its higher LogP (estimated +0.5–0.8 units) would shift its CNS MPO (Multiparameter Optimization) desirability score downward relative to the target compound [2]. The N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide analog (CAS 313669-59-9) shares a similar tPSA but introduces fluorine-mediated electronic effects absent in the target compound, which may differentially affect off-target pharmacology .

tPSA
Reported
87.0 Ų
Hit2Lead value

Within reported BBB-permeable chemical space

Values vary by database (66.8–87.0 Ų)

Topological polar surface area tPSA Blood–brain barrier CNS drug-likeness

Halogen-Free: Lower Metabolic and Off-Target Risk vs. 6-Bromo Analog

The target compound lacks halogen substituents on either the chromene core or the N-phenyl ring, distinguishing it from the 6-bromo analog (CAS 693255-19-5) which carries a bromine atom at the 6-position of the chromene scaffold [1]. While the 6-bromo analog has been associated with cyclin G-associated kinase (GAK) binding (reported Kd = 4.10 nM in KinomeScan assay, CHEMBL4443342) [2], halogenated aromatic compounds are generally more susceptible to cytochrome P450-mediated oxidative metabolism and may generate reactive metabolites through debromination pathways [3]. The non-halogenated target compound is expected to have a cleaner metabolic profile with reduced risk of mechanism-based CYP inhibition or glutathione depletion associated with aryl halide bioactivation. Additionally, the presence of heavy halogens has been epidemiologically correlated with increased promiscuity in kinome-wide profiling panels due to halogen-bonding interactions with the hinge region of multiple kinases [4].

Halogen Substitution
Reported
Halogen-free vs Br at C6 (GAK Kd 4.10 nM)
No heavy halogen present

Halogen-free may reduce off-target kinase risk

GAK binding from KinomeScan; further kinase profiling advised

Halogen-free Metabolic stability Off-target promiscuity Lead optimization

Application Scenarios for N-(3,4-Dimethoxyphenyl)-8-methoxycoumarin-3-carboxamide


Halogen-Free Reference Probe for Kinase Selectivity Profiling

The target compound's balanced LogP (2.2–2.4), moderate tPSA (87.0 Ų), and absence of heavy halogens make it an ideal reference compound for establishing baseline kinome-wide selectivity profiles for the 8-methoxy-2-oxo-2H-chromene-3-carboxamide chemotype [1]. Unlike the 6-bromo analog (CAS 693255-19-5), which demonstrates high-affinity GAK binding (Kd = 4.10 nM) and potential kinome promiscuity due to halogen-bonding interactions, the target compound provides a cleaner chemical starting point for discerning scaffold-intrinsic kinase interactions from halogen-driven polypharmacology [2]. Procurement of the target compound is recommended for laboratories conducting kinome-wide profiling (e.g., DiscoverX KINOMEscan or ThermoFisher SelectScreen) where a non-halogenated representative of the chromene-3-carboxamide series is needed as a selectivity control.

SAR of N-Phenyl Substituents on Anticancer Potency

Based on class-level evidence that 8-methoxycoumarin-3-carboxamides exhibit sub-micromolar antiproliferative activity against HepG2 hepatocellular carcinoma cells (class representative IC₅₀ = 0.9 µM, 9.3-fold more potent than staurosporine at IC₅₀ = 8.4 µM), the target compound serves as a key SAR probe for investigating the contribution of the 3,4-dimethoxyphenyl substituent to anticancer activity . Its 6 H-bond acceptor sites—2 more than the 3,4-dimethylphenyl analog—allow systematic interrogation of how methoxy-driven polar interactions influence caspase-3/7 activation and β-tubulin polymerization inhibition. Procurement of this compound alongside its 3,4-dimethylphenyl analog (2D similarity 98%) enables paired SAR studies to deconvolute electronic versus steric contributions of the N-phenyl substituent to antiproliferative potency.

Computational Docking and Pharmacophore Modeling for S1P Receptors

Patent literature establishes that 2-oxo-2H-chromene-3-carboxamide derivatives function as sphingosine-1-phosphate (S1P) receptor modulators, with N-phenyl substituent identity critically governing receptor subtype selectivity [3]. The target compound's 3,4-dimethoxyphenyl group provides a distinct hydrogen-bonding pharmacophore feature (6 H-bond acceptors) compared to halogenated or alkyl-substituted analogs, making it valuable for molecular docking studies aimed at predicting S1P receptor subtype binding modes. Its conformational rigidity (2 rotatable bonds) reduces the docking conformational search space, increasing the reliability of in silico binding pose predictions relative to more flexible analogs bearing ethylene or longer alkyl spacers . Computational chemists and structural biologists engaged in S1P receptor drug discovery should prioritize procurement of this compound as a rigid, methoxy-rich pharmacophore probe.

Metabolic Stability Benchmarking with Halogen-Free Comparator

The absence of aryl halide substituents in the target compound eliminates a known structural alert for cytochrome P450-mediated bioactivation and reactive metabolite formation [4]. In preclinical ADME screening cascades, this compound can serve as a halogen-free benchmark against which halogenated chromene-3-carboxamide analogs (e.g., the 6-bromo derivative, CAS 693255-19-5; or the 2-fluorophenyl analog, CAS 313669-59-9) are compared for microsomal stability, CYP inhibition, and reactive metabolite trapping. The moderate LogP (2.2–2.4) and favorable tPSA (87.0 Ų) also make it suitable for assessing baseline passive permeability in Caco-2 or MDCK monolayer assays. DMPK scientists seeking to de-risk halogen-associated metabolic liabilities in their chromene-3-carboxamide lead series should procure this compound as a comparator.

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
Halogen-free chemotype baseline
Kinome-wide selectivity review
Antiproliferative SAR studies
N-aryl substituent comparison
Cell-model endpoint review
S1P receptor pharmacophore modeling
Rigid H-bond acceptor scaffold
Docking pose reliability assessment
ADME stability benchmarking
Halogen-free metabolic baseline
CYP-mediated metabolism review
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